molecular formula C18H15N5O2 B2678340 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034288-26-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2678340
CAS No.: 2034288-26-9
M. Wt: 333.351
InChI Key: VYSGKVSEGIZZLV-UHFFFAOYSA-N
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Description

“N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide” is a heterocyclic compound featuring a quinoxaline core linked to a pyrazole-furan hybrid moiety via an ethylamide bridge. The quinoxaline scaffold is known for its planar aromatic structure, enabling π-π stacking interactions in biological systems, while the pyrazole ring contributes to hydrogen bonding and metabolic stability. The furan-3-yl substituent at the pyrazole’s 4-position introduces a heteroaromatic oxygen atom, which may influence solubility and electronic properties. This compound is hypothesized to exhibit pharmacological activity due to structural similarities with kinase inhibitors and adenosine receptor antagonists .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(17-10-20-15-3-1-2-4-16(15)22-17)19-6-7-23-11-14(9-21-23)13-5-8-25-12-13/h1-5,8-12H,6-7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSGKVSEGIZZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol

The compound features a quinoxaline moiety linked to a furan-pyrazole side chain, which is believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation Inhibition : The compounds were effective in inhibiting biofilm formation, displaying a superior percentage reduction compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of related compounds has also been explored:

  • Cell Viability Assays : Compounds with similar structures demonstrated IC50 values greater than 60 μM, indicating low cytotoxicity while retaining significant activity against cancer cell lines .
  • Mechanism of Action : These compounds have been shown to inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was included in the testing panel. The study highlighted:

CompoundMIC (μg/mL)Activity
Compound A0.25Active against S. aureus
Compound B0.22Active against E. coli
This compoundNot specifiedPotentially active

This study confirmed the compound's promising antimicrobial profile, particularly when combined with other antibiotics to enhance efficacy.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of quinoxaline derivatives found that the compound exhibited moderate activity against various cancer cell lines:

Cell LineIC50 (μM)Remarks
MCF7 (Breast Cancer)>60Low cytotoxicity
HeLa (Cervical Cancer)>60Low cytotoxicity

These findings suggest that while the compound may not be highly cytotoxic, it could serve as a lead compound for further modifications aimed at enhancing its anticancer activity.

Comparison with Similar Compounds

Key Implications :

  • The -CF₃ substituent in the analog likely increases metabolic stability by resisting oxidative degradation, a common issue with furan-containing compounds .

Q & A

Q. Interpreting conflicting IC₅₀ values across cell lines: What factors contribute to variability?

  • Answer: Variability arises from differences in cell membrane permeability (e.g., ABC transporter expression), metabolic activity (CYP450 isoforms), or genetic mutations in target proteins. Normalize data using housekeeping genes (e.g., GAPDH) and validate with orthogonal assays (e.g., Western blot for target phosphorylation) .

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